![molecular formula C20H18ClN3O4 B2489860 1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867135-97-5](/img/structure/B2489860.png)
1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound “1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular formula of the compound is C13H12ClNO3 and its molecular weight is 265.69 . The specific molecular structure analysis was not found in the available resources.Scientific Research Applications
Antifungal Properties
Quinoline derivatives, including our compound of interest, have demonstrated antifungal activity . They can inhibit fungal growth and are potential candidates for developing antifungal drugs. Researchers explore their effectiveness against various fungal pathogens.
Antibacterial Activity
Quinolines exhibit antibacterial properties against Gram-positive and Gram-negative bacteria . Our compound may serve as a lead structure for designing novel antibacterial agents. Investigating its mechanism of action and optimizing its efficacy are crucial areas of study.
Antiviral Potential
Quinoline-based compounds have shown promise as antiviral agents . Researchers investigate their ability to inhibit viral replication, particularly against RNA viruses. Our compound could be evaluated for antiviral activity, potentially targeting specific viruses.
Anticancer Research
Quinoline derivatives possess anticancer properties . They interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Our compound might be explored as a potential chemotherapeutic agent. Preclinical studies and mechanistic investigations are essential.
Malaria Treatment
Quinolines have a historical association with malaria treatment . Compounds containing the quinoline moiety, like our target compound, have been investigated for antimalarial activity. Researchers assess their potency against Plasmodium species and explore novel drug combinations.
Cardiovascular Applications
Some quinoline derivatives exhibit cardiovascular effects . Researchers study their impact on heart function, blood vessels, and related pathologies. Our compound’s potential role in cardiovascular health warrants investigation.
Heterocyclic Synthesis
Our compound, 1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone, serves as an intermediate for synthesizing heterocyclic compounds . These compounds often play critical roles in drug discovery and medicinal chemistry.
Spiroacetals and Natural Products
Spiroacetals derived from allylation of cycloalkanones are found in natural compounds with pheromonal activity . Investigating our compound’s potential in this context could reveal novel bioactive molecules.
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many bioactive compounds. Quinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-11(25)24-16(9-15(23-24)17-5-4-6-28-17)13-7-12-8-18(26-2)19(27-3)10-14(12)22-20(13)21/h4-8,10,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCOZVLKQDKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
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